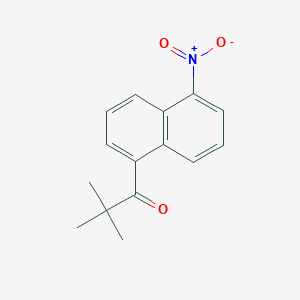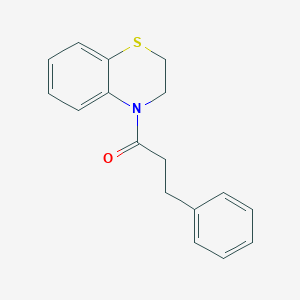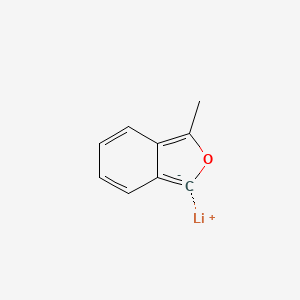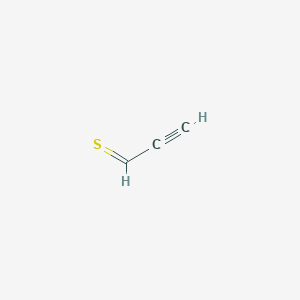
2-Propynethial
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propynethial is an organic compound with the molecular formula C₃H₂S It is a sulfur-containing compound characterized by the presence of a triple bond between carbon atoms, making it a member of the alkyne family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Propynethial can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propynethial undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into thiols or other sulfur-containing compounds.
Substitution: The triple bond in this compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles can replace the hydrogen atoms attached to the carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted alkynes and sulfur-containing derivatives.
Applications De Recherche Scientifique
2-Propynethial has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Research has explored its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Studies are investigating its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 2-Propynethial exerts its effects involves interactions with various molecular targets. The triple bond in the compound allows it to participate in a range of chemical reactions, including binding to enzymes and other proteins. These interactions can modulate biological pathways and lead to the observed effects, such as antimicrobial activity.
Comparaison Avec Des Composés Similaires
2-Propynethial can be compared with other sulfur-containing alkynes, such as:
Propargyl mercaptan: Similar in structure but with different reactivity and applications.
Ethynylthiol: Another sulfur-containing alkyne with distinct chemical properties.
Thioacetylene: Shares the alkyne functional group but differs in its sulfur atom placement.
Propriétés
Numéro CAS |
83797-21-1 |
|---|---|
Formule moléculaire |
C3H2S |
Poids moléculaire |
70.12 g/mol |
Nom IUPAC |
prop-2-ynethial |
InChI |
InChI=1S/C3H2S/c1-2-3-4/h1,3H |
Clé InChI |
WGZLEPQSVFDOIK-UHFFFAOYSA-N |
SMILES canonique |
C#CC=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14404614.png)
![2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl 3-phenylprop-2-enoate](/img/structure/B14404622.png)
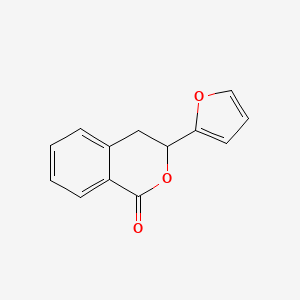


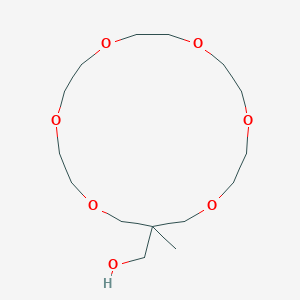
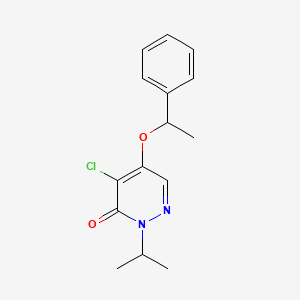
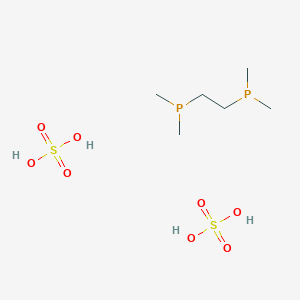
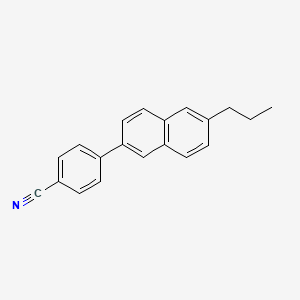
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14404676.png)
